(S)-Sertaconazole-d6
Description
Properties
Molecular Formula |
C₂₀H₉D₆Cl₃N₂OS |
|---|---|
Molecular Weight |
443.81 |
Synonyms |
1-[(2S)-2-[(7-Chlorobenzo[b]thien-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-Imidazole-d6; |
Origin of Product |
United States |
Synthetic Methodologies for S Sertaconazole D6
Approaches to Deuterium (B1214612) Incorporation at Specific Molecular Sites
The introduction of deuterium into the (S)-Sertaconazole molecule can be accomplished through two primary strategies: direct deuterium exchange reactions on the final molecule or its immediate precursors, or by utilizing deuterated building blocks in a precursor-based synthesis.
Direct Deuterium Exchange Reactions
Direct hydrogen-deuterium (H/D) exchange reactions offer a route to introduce deuterium into a molecule in the later stages of a synthetic sequence. chemrxiv.org These reactions typically involve treating the substrate with a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst. chemrxiv.orgnih.gov For aromatic systems, which are present in the Sertaconazole (B158924) structure, catalysts like iridium nanoparticles or palladium-based systems have been shown to facilitate regioselective deuteration under relatively mild conditions. chemrxiv.orgchemrxiv.org The choice of catalyst and reaction conditions, including temperature and the presence of acidic or basic promoters, can be tailored to target specific C-H bonds for exchange. nih.gov For instance, photocatalytic methods using organic dyes and D₂O have demonstrated high regioselectivity for the deuteration of C(sp³)-H bonds adjacent to sulfur atoms, a structural feature relevant to Sertaconazole. chemrxiv.org
Precursor-Based Deuteration Strategies
An alternative and often more controlled approach involves the synthesis of deuterated precursors which are then assembled to form the final (S)-Sertaconazole-d6 molecule. This method provides greater control over the precise location of the deuterium atoms. The synthesis of Sertaconazole itself involves the reaction of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol with 3-bromomethyl-7-chlorobenzo[b]thiophene. google.com For the d6 analogue, the deuteration is typically focused on the imidazole (B134444) ring. Therefore, a precursor-based strategy would involve the synthesis of imidazole-d6, which is then used to prepare a deuterated version of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol. This deuterated alcohol intermediate, rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6, can then be reacted with the benzothiophene (B83047) fragment to yield the final product. pharmaffiliates.compharmaffiliates.com This approach avoids potential side reactions and ensures high levels of deuterium incorporation at the desired positions.
Regioselective Deuteration and Isotopic Purity Enhancement
Achieving high regioselectivity is crucial to ensure that deuterium is incorporated only at the intended molecular sites. In direct exchange methods, the catalyst and reaction conditions play a pivotal role. For example, certain iridium-based catalysts can selectively deuterate para- and meta-C-H bonds of aromatic rings while leaving ortho positions untouched. chemrxiv.org Similarly, photocatalytic systems can target specific C-H bonds based on their electronic environment, such as those alpha to a sulfur atom. chemrxiv.org
Isotopic purity, which refers to the percentage of molecules that contain the desired number of deuterium atoms, is a critical parameter. cerilliant.com In precursor-based synthesis, the isotopic purity of the final product is largely determined by the purity of the deuterated starting materials. For direct exchange reactions, the efficiency of the H/D exchange process dictates the final isotopic enrichment. cerilliant.com Optimization of reaction time, temperature, and the ratio of deuterium source to substrate can maximize the level of deuterium incorporation. researchgate.net It is often challenging to achieve 100% isotopic purity, and the presence of residual non-deuterated or partially deuterated species is common. nih.gov Analytical techniques such as mass spectrometry and NMR spectroscopy are essential for determining the isotopic purity of the final this compound.
Optimization of Reaction Conditions for Scalable Synthesis
For the synthesis of this compound to be practical on a larger scale, optimization of reaction conditions is necessary to ensure efficiency, safety, and cost-effectiveness. rsc.orgresearchgate.netmdpi-res.com Key parameters that are typically optimized include:
Solvent System: The choice of solvent can significantly impact reaction rates and yields. For the coupling reaction in Sertaconazole synthesis, a mixture of an alcohol (like isopropanol) and an organic solvent (such as toluene (B28343) or tetrahydrofuran) has been utilized. google.com
Base: The presence of a base is required for the coupling step. The type and amount of base can influence the reaction's efficiency.
Temperature and Reaction Time: These parameters are carefully controlled to maximize product formation while minimizing the formation of impurities. The coupling reaction for Sertaconazole is often carried out by refluxing the reactants, followed by stirring at room temperature for an extended period. google.com
Catalyst (for direct exchange): When employing direct deuteration methods, the catalyst loading, its support, and the reaction atmosphere are critical variables that need to be optimized for scalability. chemrxiv.orgresearchgate.net
The table below summarizes key considerations for optimizing the synthesis of this compound.
| Parameter | Objective | Considerations |
| Deuteration Strategy | High isotopic purity and regioselectivity | Precursor-based synthesis offers better control over deuterium placement. pharmaffiliates.compharmaffiliates.com Direct exchange requires careful catalyst and condition selection. chemrxiv.orgchemrxiv.org |
| Solvent | Maximize solubility and reaction rate | A mixture of polar and non-polar solvents may be optimal. google.com |
| Temperature | Achieve efficient conversion | Higher temperatures may increase reaction rates but can also lead to side products. researchgate.netrsc.org |
| Reaction Time | Ensure complete reaction | Monitoring the reaction progress is crucial to determine the optimal duration. google.com |
| Purification | High chemical and isotopic purity | Chromatographic techniques are typically employed to isolate the final product and remove impurities. cerilliant.com |
By systematically optimizing these conditions, the synthesis of this compound can be made more efficient and suitable for producing the quantities required for its applications in research and development.
Advanced Spectroscopic and Chromatographic Characterization of S Sertaconazole D6
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Elucidationacs.orgscispace.comrsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of isotopically labeled molecules. A multi-nuclear approach, including ²H, ¹³C, and ¹H NMR, provides a comprehensive understanding of the (S)-Sertaconazole-d6 structure. The use of deuterated solvents, such as DMSO-d6, is standard for these analyses. rsc.orgrsc.orgcore.ac.ukhmdb.cahmdb.ca
Deuterium (B1214612) NMR (²H NMR) for Confirmation of Deuterium Position and Abundance
Deuterium NMR (²H NMR) directly observes the deuterium nucleus, making it the definitive method for confirming the location of isotopic labels. magritek.com For this compound, where the deuterium atoms are incorporated into the imidazole (B134444) ring, the ²H NMR spectrum is expected to show signals corresponding to these positions. pharmaffiliates.com Deuterium NMR has a chemical shift range similar to that of proton NMR, though signals are typically broader. magritek.com This technique is highly effective for analyzing highly enriched deuterated compounds. sigmaaldrich.com The analysis verifies the efficiency of the deuteration process by identifying the specific sites of isotope incorporation. magritek.com
Table 1: Predicted ²H NMR Data for this compound in DMSO-d6 Note: Specific chemical shift values are predictive and based on analogous proton environments.
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Imidazole-d3 | ~7.0 - 8.0 | Multiple signals |
Carbon-13 NMR (¹³C NMR) for Structural Confirmation and Isotopic Effectsacs.orgscispace.comrsc.org
Carbon-13 NMR spectroscopy is employed to confirm the carbon framework of the molecule. In this compound, the ¹³C NMR spectrum will display signals for all carbon atoms, but those in proximity to the deuterium labels will exhibit characteristic isotopic effects. Specifically, carbons directly bonded to deuterium (C-D) will show splitting due to one-bond ¹³C-²H coupling and a slight upfield shift compared to their ¹H-bound counterparts in unlabeled Sertaconazole (B158924). Carbons two bonds away may also experience minor upfield shifts. These phenomena provide secondary confirmation of the deuterium locations. The comparison of the spectrum to that of unlabeled Sertaconazole, which shows characteristic signals such as C-9 at 135.5 ppm in DMSO-d6, is crucial for this analysis. scispace.com
Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (δ, ppm) for Imidazole Ring Carbons Note: Data is predictive and illustrates expected isotopic effects.
| Carbon Position | Unlabeled Sertaconazole (Expected δ) | This compound (Expected δ and Multiplicity) | Isotopic Effect |
| Imidazole C2 | ~145 | Shifted upfield, multiplet | Confirms deuteration |
| Imidazole C4 | ~129 | Shifted upfield, multiplet | Confirms deuteration |
| Imidazole C5 | ~118 | Shifted upfield, multiplet | Confirms deuteration |
Proton NMR (¹H NMR) for Unlabeled Regions and Purity Assessmentrsc.orgcore.ac.ukscielo.br
Proton NMR (¹H NMR) is essential for assessing the isotopic purity and confirming the structure of the non-deuterated portions of the molecule. For this compound, the ¹H NMR spectrum should display all the expected proton signals from the chlorobenzothienyl and dichlorophenyl moieties. pharmaffiliates.com Crucially, this analysis is used to determine the percentage of deuterium incorporation by observing the significant reduction or complete absence of signals from the imidazole ring protons, which would typically appear in the aromatic region. rsc.org The integration of residual proton signals at the labeled positions relative to signals from unlabeled positions allows for the quantification of isotopic enrichment. rsc.org
Table 3: Predicted ¹H NMR Data for Unlabeled Regions of this compound in DMSO-d6 Note: Based on the structure of Sertaconazole.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Dichlorophenyl-H | 7.2 - 7.8 | m | 3H |
| Chlorobenzothienyl-H | 7.0 - 7.9 | m | 3H |
| CH₂ | 4.5 - 4.8 | m | 2H |
| CH | 4.9 - 5.2 | m | 1H |
| CH₂-N | 4.0 - 4.4 | m | 2H |
| Imidazole-H | Signal absent or significantly reduced | - | <0.05H |
Mass Spectrometry (MS) for Isotopic Profile and Purityscispace.comopenmedicinalchemistryjournal.comresearchgate.net
Mass spectrometry (MS) is a key technique for confirming the molecular weight and isotopic profile of this compound. Both high-resolution and tandem mass spectrometry provide complementary information regarding the molecule's composition and structure.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS), often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, provides a precise mass measurement of the parent ion. rsc.orgopenmedicinalchemistryjournal.comresearchgate.net This allows for the unambiguous determination of the elemental formula. For this compound, the expected molecular formula is C₂₀H₉D₆Cl₃N₂OS. pharmaffiliates.com The measured mass of the protonated molecule, [M+H]⁺, should align with the calculated theoretical mass, confirming the successful incorporation of six deuterium atoms. The exact mass of unlabeled Sertaconazole (C₂₀H₁₅Cl₃N₂OS) is 435.9971.
Table 4: HRMS Data for the Protonated Ion of this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₉D₆Cl₃N₂OS |
| Ion Formula | [C₂₀H₁₀D₆Cl₃N₂OS]⁺ |
| Calculated m/z ([M+H]⁺) | 443.0349 |
Fragmentation Analysis for Deuterium Location
Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. This fragmentation pattern serves as a fingerprint for the molecule's structure. For this compound, comparing its fragmentation pattern to that of unlabeled Sertaconazole provides definitive evidence for the location of the deuterium labels. In positive ion mode, the protonated molecule [M+H]⁺ of unlabeled Sertaconazole has a precursor m/z of 437.0043. A known fragmentation pathway for Sertaconazole involves the cleavage of the bond between the ether oxygen and the dichlorophenyl-substituted carbon, often yielding a fragment corresponding to the dichlorobenzyl cation. Another key fragmentation involves the imidazole group. For the deuterated analogue, fragments that retain the imidazole-d6 moiety will exhibit a mass shift of +6 Da compared to the corresponding fragments from unlabeled Sertaconazole.
Table 5: Predicted Major MS/MS Fragments for [M+H]⁺ of this compound vs. Unlabeled Sertaconazole Note: Fragmentation data for unlabeled Sertaconazole is based on experimental results. nih.gov
| Fragment Description | Unlabeled Sertaconazole (m/z) | This compound (Expected m/z) | Mass Shift (Da) |
| [M+H]⁺ | 437.0 | 443.0 | +6 |
| [Chlorobenzothienyl-CH₂]⁺ | 181.0 | 181.0 | 0 |
| [Imidazole-d6-CH₂-CH-dichlorophenyl]⁺ | 257.0 | 263.0 | +6 |
Chromatographic Purity and Impurity Profiling
The assessment of chromatographic purity is a critical step in the characterization of any pharmaceutical compound, ensuring its identity, strength, and quality. For isotopically labeled compounds such as this compound, this analysis confirms the absence of significant levels of process-related impurities, degradation products, and, crucially, its unlabeled counterpart and undesired stereoisomers. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering high resolution and sensitivity for separating the main component from any potential impurities. scispace.comsamipubco.com
Detailed research findings on the specific chromatographic profile of this compound are not extensively published; however, validated HPLC methods for the non-deuterated parent compound, Sertaconazole Nitrate, provide a strong basis for its analysis. scispace.comnih.govjocpr.com These methods are typically stability-indicating, meaning they can resolve the active ingredient from its degradation products and related substances.
A common approach involves reversed-phase HPLC (RP-HPLC) with a C18 column. scispace.comsamipubco.comjocpr.com The separation is typically achieved using an isocratic or gradient elution with a mobile phase consisting of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer, often containing formic acid or a phosphate (B84403) salt to control the pH. scispace.comnih.gov Detection is commonly performed using a UV detector at a wavelength where the imidazole or benzothiophene (B83047) chromophores exhibit strong absorbance, such as 260 nm. scispace.comjocpr.com A certificate of analysis for a batch of Sertaconazole Nitrate indicated a purity of 99.44% by UPLC (Ultra-Performance Liquid Chromatography), demonstrating the high purity achievable for this compound. lgcstandards.com It is expected that this compound, produced as a reference standard, would exhibit a similarly high or higher degree of purity.
Table 1: Representative HPLC Method Parameters for Sertaconazole Analysis This table is a composite based on published methods for non-deuterated Sertaconazole and may be adapted for this compound.
| Parameter | Details | Reference(s) |
| Chromatography Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | scispace.comsamipubco.com |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | scispace.comjocpr.com |
| Mobile Phase | Methanol : 0.2% Formic Acid (aq) (75:25, v/v) or similar organic/aqueous mix | scispace.comnih.gov |
| Flow Rate | 1.0 - 1.2 mL/min | scispace.comymerdigital.com |
| Detection | UV at 260 nm | scispace.comjocpr.com |
| Injection Volume | 10 - 20 µL | samipubco.comymerdigital.com |
Impurity profiling is essential for understanding the potential presence of byproducts from the synthetic route or degradation. For this compound, impurities can be categorized as process-related, stereoisomeric, and those related to the deuteration itself. The European Pharmacopoeia (EP) lists several known impurities for Sertaconazole, which would also be relevant for its deuterated analogue. tlcstandards.compharmaffiliates.com
The most critical potential impurity from a stereochemical perspective is the (R)-Sertaconazole-d6 enantiomer. pharmaffiliates.com Since the biological activity of chiral drugs often resides in one enantiomer, controlling the level of the undesired enantiomer is paramount. Chiral chromatography would be required for the specific detection and quantification of the (R)-enantiomer. Other potential process-related impurities include precursors and side-reaction products. pharmaffiliates.com
Table 2: Potential Impurities of this compound
| Impurity Name | Molecular Formula | Reference(s) |
| (R)-Sertaconazole-d6 | C₂₀H₉D₆Cl₃N₂OS | pharmaffiliates.comscbt.com |
| Sertaconazole EP Impurity A | C₁₁H₁₀Cl₂N₂O | pharmaffiliates.com |
| Sertaconazole EP Impurity B | C₉H₆BrClS | tlcstandards.com |
| Sertaconazole EP Impurity C | C₉H₇ClOS | tlcstandards.compharmaffiliates.com |
| 7-Chloro-3-(chloromethyl)benzo[b]thiophene | C₉H₆Cl₂S | pharmaffiliates.com |
| rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol-d6 | C₁₁H₄D₆Cl₂N₂O | pharmaffiliates.com |
The comprehensive characterization of this compound requires a combination of these chromatographic techniques to ensure high chemical and enantiomeric purity, confirming its suitability as a standard for advanced analytical and research applications.
Application of S Sertaconazole D6 in Quantitative Bioanalytical Methodologies
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. nih.gov This methodology is widely employed for the quantitative determination of drugs and their metabolites in complex biological matrices. ca.gov
Role of (S)-Sertaconazole-d6 as an Internal Standard in LC-MS/MS Quantification
In LC-MS/MS analysis, an internal standard (IS) is crucial for accurate and precise quantification. The ideal IS is a stable isotope-labeled version of the analyte, such as this compound for the analysis of Sertaconazole (B158924). nih.gov The key advantage of using a deuterated internal standard is that it shares very similar physicochemical properties with the analyte of interest. usp.org This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. usp.org
This compound is a labeled analogue of the (S)-enantiomer of Sertaconazole. pharmaffiliates.com Its use helps to compensate for variations in sample extraction, injection volume, and potential matrix effects, thereby improving the accuracy and reproducibility of the analytical method. nih.govusp.org
Method Specificity, Sensitivity, and Linearity in Preclinical Bioanalytical Assays
The development of a robust LC-MS/MS method requires rigorous validation to ensure its reliability for preclinical bioanalytical assays. Key validation parameters include specificity, sensitivity, and linearity.
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of Sertaconazole analysis, this means no interference from endogenous plasma components or other metabolites at the retention time of Sertaconazole and its internal standard. pillbuys.com
Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For Sertaconazole, LC-MS/MS methods have achieved LLOQs as low as 0.1 ng/mL in human plasma, demonstrating high sensitivity. pillbuys.comnih.gov
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Sertaconazole, calibration curves have been shown to be linear over a specific concentration range, typically with a correlation coefficient (r) of 0.999 or better. pillbuys.comnih.gov
Below is a table summarizing typical parameters for a validated LC-MS/MS method for Sertaconazole quantification.
| Parameter | Typical Value/Range | Reference |
| Internal Standard | Loratadine or Deuterated Sertaconazole | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | pillbuys.comnih.gov |
| Linearity Range | 0.1 - 10 ng/mL | pillbuys.comnih.gov |
| Correlation Coefficient (r) | ≥ 0.999 | pillbuys.comnih.gov |
| Intra- and Inter-day Precision (%RSD) | < 10% | nih.gov |
| Accuracy (%RE) | -0.4% to 9.0% | nih.gov |
Assessment of Matrix Effects and Their Mitigation with Isotopic Internal Standards
Matrix effects are a common challenge in LC-MS/MS analysis, arising from co-eluting endogenous components in the biological matrix that can enhance or suppress the ionization of the analyte, leading to inaccurate results. mdpi.com
The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate matrix effects. usp.org Because the isotopic internal standard has nearly identical chemical and physical properties to the analyte, it experiences similar ionization suppression or enhancement. nih.govusp.org By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be effectively normalized, leading to more accurate and reliable quantification.
Quantitative Analysis of Sertaconazole and its Metabolites in Biological Matrices (Preclinical Focus)
Validated LC-MS/MS methods are applied to preclinical studies to determine the concentration of Sertaconazole and its metabolites in various biological matrices, such as plasma, liver, and kidney. fda.gov These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
In preclinical rat studies, following topical or oral administration, Sertaconazole is absorbed and distributed to various tissues. fda.gov Analysis of these tissues and plasma reveals that the drug undergoes rapid metabolism, primarily in the liver. fda.gov The concentrations of Sertaconazole and its metabolites are often low, necessitating the high sensitivity of LC-MS/MS methods for accurate measurement. fda.gov
The following table provides an example of data that might be generated in a preclinical pharmacokinetic study of Sertaconazole.
| Biological Matrix | Analyte | Typical Concentration Range | Study Type |
| Rat Plasma | Sertaconazole | 0.63 - 1.0 µg/mL | Pharmacokinetic fda.gov |
| Rat Liver | Sertaconazole & Metabolites | Low levels detected | Distribution fda.gov |
| Rat Kidney | Sertaconazole & Metabolites | Low levels detected | Distribution fda.gov |
| Human Plasma | Sertaconazole | Below limit of quantification to low ng/mL | Pharmacokinetic pillbuys.comrwandafda.gov.rw |
These quantitative data are fundamental for establishing the pharmacokinetic and toxicokinetic properties of Sertaconazole in preclinical models, which informs the design of clinical studies. fda.gov
Mechanistic and Metabolic Investigations Employing S Sertaconazole D6
Elucidation of Sertaconazole (B158924) Metabolic Pathways via Deuterium (B1214612) Tracing
Deuterium tracing is a well-established technique in metabolic research. nih.gov By replacing hydrogen atoms with their heavier, stable isotope, deuterium, at specific molecular positions, researchers can track the parent compound and its transformation products through complex biological systems. researchgate.net The distinct mass signature of the deuterated molecule and its metabolites allows for their unambiguous detection and identification using mass spectrometry (MS). acs.orgresearchgate.net For (S)-Sertaconazole-d6, the six-dalton mass increase serves as a clear marker to differentiate it and its subsequent metabolites from endogenous molecules and non-deuterated Sertaconazole. tlcstandards.com
In Vitro Metabolic Fate in Isolated Enzyme Systems (e.g., Microsomes, Recombinant P450s)
To investigate the metabolic fate of Sertaconazole, initial studies would typically employ in vitro systems that contain the primary enzymes responsible for drug metabolism. researchgate.net Human liver microsomes are a standard tool as they are rich in a variety of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. mdpi.com
Incubating this compound with human liver microsomes in the presence of necessary cofactors (like NADPH) allows for the simulation of Phase I metabolism. researchgate.net Azole antifungals are known to be metabolized by, and also inhibit, human CYP enzymes, particularly isoforms like CYP3A4 and CYP2C19. seq.esnih.govjsstd.org
To pinpoint which specific enzymes are responsible for Sertaconazole's metabolism, reaction phenotyping studies are conducted using recombinant human CYP enzymes. ufpb.br These are individual CYP isoforms (e.g., rCYP3A4, rCYP2C19, rCYP2D6) expressed in a controlled system. scielo.br By incubating this compound with each of these specific enzymes, researchers can determine which isoform(s) catalyze its biotransformation and at what rate.
Illustrative Data:
| CYP Isoform | Metabolite Formation Rate (pmol/min/pmol CYP) | Primary Metabolic Reaction Observed |
|---|---|---|
| rCYP1A2 | < 0.5 | Negligible |
| rCYP2C9 | 1.2 | Aromatic Hydroxylation |
| rCYP2C19 | 4.5 | Aromatic Hydroxylation, Benzothiophene (B83047) Oxidation |
| rCYP2D6 | < 0.5 | Negligible |
| rCYP3A4 | 8.9 | Benzothiophene Oxidation, N-dealkylation |
This table illustrates the type of data generated from a reaction phenotyping study. The values are hypothetical and serve to demonstrate how major metabolic pathways are assigned to specific enzymes.
Identification and Structural Characterization of Deuterated Metabolites
Following incubation, the reaction mixture is analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS). The deuterium label is instrumental in this phase. acs.org Analytical software can screen the complex dataset for "twin peaks" or specific mass shifts corresponding to the deuterated and non-deuterated compound or, in the case of using only the deuterated form, for the characteristic mass of potential metabolites. researchgate.net
For this compound, a metabolite resulting from hydroxylation would exhibit a mass increase of 16 Da (for the oxygen atom) while retaining the d6-label. An N-dealkylation reaction would result in the loss of a portion of the molecule, but the remaining fragment would still be deuterated. Tandem mass spectrometry (MS/MS) is then used to fragment these potential metabolite ions, and the fragmentation pattern helps to pinpoint the exact location of the metabolic modification.
Illustrative Data:
| Metabolite ID | Proposed Biotransformation | Observed Mass (m/z) | Retention of Deuterium Label? |
|---|---|---|---|
| M1-d6 | Hydroxylation of dichlorophenyl ring | [M+H]+ at 459.8 | Yes |
| M2-d5 | Oxidation of benzothiophene ring | [M+H]+ at 458.8 | Partial loss if D is on site of oxidation |
| M3-d6 | N-dealkylation (cleavage of imidazole (B134444) ethyl ether) | Varies based on fragment | Yes (on relevant fragment) |
This table provides examples of how deuterated metabolites would be cataloged. The specific metabolites are hypothetical based on common metabolic pathways for azole compounds.
Comparative Metabolic Stability Assessments of Sertaconazole and this compound
Metabolic stability, often expressed as in vitro half-life (t½) or intrinsic clearance (CLint), is a critical parameter in drug discovery. juniperpublishers.com Deuteration at a site of metabolic attack can slow down the rate of metabolism due to the kinetic isotope effect (KIE), thereby increasing the compound's stability. informaticsjournals.co.in
A comparative study incubating equal initial concentrations of non-deuterated Sertaconazole and this compound in liver microsomes allows for a direct assessment of this effect. The disappearance of each compound is monitored over time. A longer half-life for this compound would indicate that the deuterated positions are involved in a rate-limiting metabolic step. juniperpublishers.commdpi.com Such information is valuable for designing drugs with improved pharmacokinetic profiles. nih.gov
Assessment of Kinetic Isotope Effects (KIE) in Sertaconazole Biotransformation
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. portico.org Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a greater activation energy is required to break it. unam.mx Consequently, reactions where C-H bond cleavage is the rate-limiting step will proceed more slowly when a C-D bond must be broken. portico.org
Determination of Rate-Limiting Steps in Enzymatic Oxidations
By measuring the rates of metabolite formation from both Sertaconazole and this compound, researchers can calculate the KIE for specific metabolic pathways. A significant KIE (typically >2) for the formation of a particular metabolite provides strong evidence that the cleavage of a C-H bond at one of the deuterated positions is the rate-limiting step of that specific enzymatic reaction. unam.mx This mechanistic insight is fundamental to understanding how the enzyme catalyzes the reaction and which molecular positions are most susceptible to metabolism.
Influence of Deuteration on Cytochrome P450-Mediated Metabolism
The influence of deuteration on CYP-mediated metabolism is a key area of investigation. mdpi.com If a significant KIE is observed when this compound is metabolized by a specific CYP isoform (e.g., CYP3A4), it confirms that C-H bond breaking is a critical, rate-determining event in that enzyme's catalytic cycle for this substrate.
Illustrative Data:
| System | CLint (Sertaconazole) (µL/min/mg) | CLint (this compound) (µL/min/mg) | KIE (kH/kD) | Interpretation |
|---|---|---|---|---|
| Human Liver Microsomes | 55.2 | 18.4 | 3.0 | C-H bond cleavage at a deuterated site is a major rate-limiting step in overall metabolism. |
| Recombinant CYP3A4 | 48.1 | 12.0 | 4.0 | Significant KIE indicates C-H bond breaking is rate-limiting for CYP3A4-mediated metabolism. |
| Recombinant CYP2C19 | 6.5 | 5.9 | 1.1 | No significant KIE; C-H bond breaking is not rate-limiting for CYP2C19-mediated metabolism. |
This table illustrates how KIE values are calculated and interpreted from in vitro clearance data. The values are hypothetical examples.
Preclinical Pharmacokinetic Methodologies Employing Deuterated Sertaconazole for Comparative Analysis
Animal models are instrumental in the early-stage assessment of drug candidates, providing essential data on their in vivo behavior. nih.gov For Sertaconazole, preclinical studies in rats have been fundamental in characterizing its pharmacokinetic profile. Following topical application of a 2% Sertaconazole cream, systemic absorption is minimal. fda.govrjptonline.org However, when administered systemically, Sertaconazole is rapidly metabolized. fda.gov
In studies with 14C-labelled Sertaconazole administered to hairless Sprague-Dawley rats, dermal application resulted in very low systemic absorption, ranging from 0.665% to 1.97% of the applied dose depending on the formulation. nih.gov Following intravenous administration, significant levels of radioactivity were detected in the liver, indicating extensive hepatic metabolism. nih.gov An FDA review of Sertaconazole toxicology highlighted that in rats, a low dermal bioavailability of 0.48% was indicative of rapid metabolism. fda.gov After an intravenous dose of 10 mg/kg in rats, the half-life was approximately 5 hours. fda.gov
While specific in vivo pharmacokinetic data for this compound is not extensively available in the public domain, the principles of deuterium substitution suggest a more favorable profile. The primary metabolic pathways of Sertaconazole would be slowed down by the presence of deuterium at key metabolic sites. This would likely result in a longer half-life and increased plasma concentrations compared to the non-deuterated compound when administered systemically in animal models like rats.
Table 1: Pharmacokinetic Parameters of Sertaconazole in Rats Following a Single 10 mg/kg Dose
| Route of Administration | Formulation | Systemic Absorption (%) | Plasma Half-life (t½) | Notes |
| Dermal | 2% Cream | 1.47 | Not Reported | Very low systemic absorption. nih.gov |
| Dermal | 2% Solution | 1.97 | Not Reported | Higher absorption than cream, but still low. nih.gov |
| Dermal | Powder | 0.665 | Not Reported | Lowest systemic absorption among tested topical formulations. nih.gov |
| Dermal | Gel | 0.885 | Not Reported | Low systemic absorption. nih.gov |
| Intravenous | Solution | 100 | ~5 hours | Serves as the reference for absolute bioavailability calculations. fda.gov |
| Oral | Not Specified | 48 | Not Reported | Indicates significant first-pass metabolism. fda.gov |
This table summarizes data for the non-deuterated Sertaconazole, as specific data for this compound is not publicly available. The expected impact of deuteration would be a potential increase in half-life and systemic exposure.
For Sertaconazole, preclinical studies have established that it undergoes rapid metabolism, leading to high clearance and low systemic exposure after topical application. fda.govnih.gov Studies in rats have shown that after dermal application of various formulations, the systemic absorption is consistently low. nih.gov
Table 2: Expected Comparative Pharmacokinetic Profile of Sertaconazole vs. This compound in Preclinical Models
| Pharmacokinetic Parameter | Sertaconazole | This compound (Expected) | Rationale for Expected Change |
| Systemic Clearance (CL) | High | Lower | Slower metabolism due to the kinetic isotope effect at deuterated sites. nih.govgabarx.com |
| Area Under the Curve (AUC) | Low | Higher | Reduced clearance leads to greater overall drug exposure. researchgate.net |
| Maximum Concentration (Cmax) | Low | Higher | Slower initial metabolism can lead to higher peak plasma concentrations. nih.gov |
| Half-life (t½) | Short (~5h in rats, IV) | Longer | Directly influenced by the reduced rate of clearance. juniperpublishers.com |
This table presents a qualitative comparison based on established principles of deuteration, as direct quantitative comparative data is not publicly available.
Deuteration of a drug molecule can not only slow down its metabolism but also alter the metabolic pathways, a phenomenon known as metabolic shunting or metabolic switching. nih.govgabarx.com When the primary metabolic site is blocked or slowed by deuterium substitution, the metabolic machinery of the body may shift to alternative, previously minor, metabolic pathways. juniperpublishers.com This can lead to a change in the proportion of different metabolites formed.
Metabolic shunting can have significant implications for a drug's efficacy and safety. It can be beneficial if it leads to the formation of more active or less toxic metabolites. researchgate.net Conversely, it could be detrimental if it results in the generation of new toxic metabolites or an increase in the formation of existing ones. nih.gov
For Sertaconazole, the detailed metabolic map, including all major and minor metabolites, would be a prerequisite for predicting the potential effects of metabolic shunting with this compound. Studies on the anti-inflammatory mechanism of Sertaconazole have shown that it can activate the p38/COX-2/PGE2 pathway. nih.gov It is conceivable that deuteration could influence this or other pathways. A comprehensive metabolic shunting study for this compound would involve incubating the deuterated and non-deuterated compounds with liver microsomes or hepatocytes from various preclinical species and analyzing the resulting metabolite profiles using advanced techniques like liquid chromatography-mass spectrometry (LC-MS). Such studies would identify any new or altered metabolic pathways and quantify the changes in the relative abundance of metabolites, providing crucial insights into the potential for altered efficacy or toxicity of the deuterated compound.
Emerging Research on Deuterated Sertaconazole: A Look to the Future
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a significant tool in medicinal chemistry, offering the potential to fine-tune the metabolic and pharmacokinetic properties of therapeutic agents. researchgate.netnih.gov This approach, known as deuteration, is opening new avenues for research across various drug classes, including antifungal agents. This compound, a deuterated analog of the potent antifungal sertaconazole, represents a focal point for exploring these future perspectives. This article delves into the emerging research directions for deuterated sertaconazole analogs, focusing on their potential applications in biochemical studies and the implications for developing next-generation antifungal therapies.
Q & A
Q. What are the critical considerations for synthesizing (S)-Sertaconazole-d6 with high isotopic purity?
Methodological Answer: Synthesis of this compound requires precise deuterium incorporation at specified positions. Key steps include:
- Selecting deuterated precursors (e.g., deuterium oxide or labeled intermediates) to minimize isotopic dilution .
- Validating isotopic purity via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), ensuring deuterium enrichment exceeds 98% .
- Monitoring reaction kinetics to avoid racemization, as stereochemical integrity is critical for pharmacological activity .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer: Stability protocols should include:
- Accelerated degradation studies (e.g., exposure to heat, light, and humidity) to identify degradation pathways .
- Quantification of degradation products using reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS), with validation against ICH guidelines .
- Statistical modeling (e.g., Arrhenius equation) to predict shelf-life under long-term storage conditions .
Q. What analytical techniques are recommended for characterizing the stereochemical configuration of this compound?
Methodological Answer:
- Chiral chromatography (e.g., Chiralpak® columns) with polarimetric detection to confirm enantiomeric excess .
- X-ray crystallography for absolute configuration determination, supplemented by computational simulations (e.g., density functional theory) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?
Methodological Answer:
- Conduct meta-analyses to identify confounding variables (e.g., metabolic enzyme variability, species-specific protein binding) .
- Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies between models, incorporating parameters like tissue partition coefficients and clearance rates .
- Validate findings using isotopic tracer studies to distinguish parent compound behavior from metabolites .
Q. What strategies optimize the detection limits of this compound in complex biological matrices?
Methodological Answer:
- Employ solid-phase extraction (SPE) with deuterated internal standards to correct for matrix effects .
- Optimize mass spectrometry parameters (e.g., collision energy, ion source temperature) to enhance signal-to-noise ratios .
- Validate sensitivity and selectivity per FDA Bioanalytical Method Validation guidelines .
Q. How does isotopic substitution (deuteration) influence the binding affinity of this compound to cytochrome P450 enzymes?
Methodological Answer:
Q. What frameworks are suitable for assessing the ethical implications of using this compound in preclinical studies?
Methodological Answer:
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design to address ethical concerns .
- Ensure compliance with institutional review board (IRB) protocols for animal welfare and data transparency, particularly when handling deuterated compounds with unknown long-term effects .
Methodological and Data Integrity Considerations
Q. How should researchers address variability in deuterium labeling efficiency across synthetic batches?
Methodological Answer:
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?
Methodological Answer:
Q. How can systematic reviews incorporate heterogeneous data on this compound’s antifungal mechanisms?
Methodological Answer:
- Follow PRISMA guidelines to screen and extract data from preclinical and clinical studies, categorizing outcomes by mechanism (e.g., ergosterol synthesis inhibition, membrane disruption) .
- Use thematic synthesis to resolve contradictions, highlighting methodological disparities (e.g., assay type, fungal strain variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
